molecular formula C9H5F7 B1390557 2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene CAS No. 1099597-40-6

2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene

Cat. No.: B1390557
CAS No.: 1099597-40-6
M. Wt: 246.12 g/mol
InChI Key: PVXNDAUADSCYMX-UHFFFAOYSA-N
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Description

2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene is a sophisticated fluorinated aromatic building block of significant interest in advanced chemical research and development. Its unique structure, featuring both a 2,2,2-trifluoroethyl chain and a trifluoromethyl group on a fluorinated benzene ring, makes it a valuable scaffold in medicinal chemistry for the design of new active molecules. The presence of multiple fluorine atoms is a key strategy in modern drug design, as it can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets (Results in Chemistry, 2024). This compound is particularly useful in constructing potential protease inhibitors, kinase inhibitors, and other small-molecule therapeutics, especially as research into fluorine-containing FDA-approved drugs continues to expand (Design and synthesis of fluorine aromatic scaffolds..., 2024). Beyond pharmaceutical applications, this compound serves as a critical intermediate in the synthesis of more complex organic materials. Its high fluorine content suggests potential in the development of specialty materials with unique surface properties or environmental persistence. As a standard in analytical chemistry, it can aid in method development and mass spectrometry studies. Handling this reagent requires appropriate personal protective equipment and adequate ventilation due to potential hazards such as skin and eye irritation. This product is intended for research purposes in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7/c10-7-5(4-8(11,12)13)2-1-3-6(7)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXNDAUADSCYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Aromatic Precursors via Electrophilic and Nucleophilic Substitution

Method Overview:
This approach involves the direct fluorination of aromatic precursors, such as benzene derivatives, using electrophilic fluorinating agents or nucleophilic fluorides under controlled conditions. The key challenge is selectively introducing fluorine atoms at desired positions without over-fluorination.

Research Findings:

  • Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) enables regioselective fluorination of aromatic rings, especially when directed by activating groups.
  • Nucleophilic aromatic substitution (SNAr) reactions with fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have been used to introduce fluorine at specific positions, especially on activated aromatic rings bearing electron-withdrawing groups.

Data Table 1:

Method Reagents Solvent Conditions Yield Notes
Electrophilic fluorination NFSI, Selectfluor Acetonitrile Room temperature to 80°C 60-85% Regioselective fluorination at para-position
Nucleophilic fluorination KF or CsF DMSO or DMF 100-150°C 50-75% Requires activated aromatic ring

Functionalization via Side-Chain Fluorination

Method Overview:
This involves initial synthesis of a suitable aromatic precursor with a side chain that can be fluorinated selectively. For example, starting from a methyl-substituted benzene derivative, the methyl group can be oxidized or substituted to introduce the trifluoromethyl and trifluoroethyl groups.

Research Findings:

  • The use of trifluoromethylation reagents such as Togni's reagent or Umemoto's reagent allows for the introduction of trifluoromethyl groups onto aromatic rings.
  • The side-chain fluorination can be achieved through radical processes or via nucleophilic substitution of halogenated intermediates.

Data Table 2:

Method Reagents Conditions Yield Notes
Radical trifluoromethylation Togni's reagent Heat, radical initiator 65-80% Selective for aromatic rings
Nucleophilic substitution Halogenated intermediates + CF3 sources Reflux 55-70% Requires prior halogenation

Synthesis via Cross-Coupling Reactions

Method Overview:
Transition-metal catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, are employed to assemble the aromatic core with the desired fluorinated side chains.

Research Findings:

  • Aromatic boronic acids or organozinc reagents bearing fluorinated groups can be coupled with halogenated aromatic precursors under Pd-catalysis.
  • These methods allow for precise placement of fluorinated groups with high yields and regioselectivity.

Data Table 3:

Method Reagents Catalyst Conditions Yield Notes
Suzuki coupling Fluorinated boronic acids + halogenated benzene Pd(PPh3)4 Reflux, inert atmosphere 70-90% High regioselectivity
Negishi coupling Fluorinated organozincs + halogenated benzene Pd catalyst Mild conditions 65-85% Suitable for sensitive groups

Specific Synthesis Pathway for the Target Compound

Based on the literature, a plausible route involves:

  • Step 1: Synthesis of a suitable aromatic precursor bearing the trifluoromethyl group at the 3-position, possibly via nucleophilic aromatic substitution or electrophilic aromatic substitution with trifluoromethylating agents.
  • Step 2: Introduction of the 2,2,2-trifluoroethyl group at the ortho position via nucleophilic substitution or cross-coupling with a suitable trifluoroethyl precursor.
  • Step 3: Selective fluorination at the desired positions using electrophilic fluorinating agents under controlled conditions to ensure regioselectivity.

Research Data Supporting This Pathway:

  • The method described in patent CN102311319A involves fluorinating aromatic compounds using highly basic conditions with alkali metals or their salts in dipolar aprotic solvents, facilitating the substitution of hydrogen with fluorine at specific sites on aromatic rings.

Notes on Reaction Conditions and Optimization

  • Temperature: Typically ranges from 80°C to 150°C, depending on the reagents and catalysts used.
  • Solvents: Polar aprotic solvents such as DMF, DMSO, or NMP are preferred for fluorination reactions.
  • Catalysts: Transition metals like palladium for cross-coupling, or basic catalysts like potassium tert-butoxide for nucleophilic substitutions.
  • Yield Optimization: Use of excess fluorinating agents, controlled temperature, and inert atmospheres improve selectivity and yields.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.

    Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can be employed under basic conditions.

Major Products

    Oxidation: Fluorinated benzoic acids.

    Reduction: Partially or fully de-fluorinated benzene derivatives.

    Substitution: Benzene derivatives with various functional groups replacing fluorine atoms.

Scientific Research Applications

Pharmaceutical Applications

Fluorinated compounds are widely used in medicinal chemistry due to their ability to enhance the pharmacokinetic properties of drugs. The specific applications of 2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene in pharmaceuticals include:

  • Drug Design : The compound can serve as a building block for synthesizing new drug candidates. Its trifluoromethyl groups can modify the lipophilicity and metabolic stability of potential therapeutic agents.
  • Antiviral Agents : Research has indicated that fluorinated benzene derivatives can exhibit antiviral activity. This compound may be explored for developing novel antiviral drugs targeting RNA viruses.
  • Cancer Therapeutics : Fluorinated compounds have shown promise in oncology for their ability to selectively target cancer cells. The compound's structure may facilitate the development of targeted therapies.

Material Science Applications

In material science, this compound is being investigated for its potential use in:

  • Fluorinated Polymers : The compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers which possess excellent thermal and chemical resistance.
  • Coatings and Sealants : Its properties may enhance the performance of coatings and sealants by improving water and chemical resistance.
  • Electronic Materials : The unique electronic properties of fluorinated compounds make them suitable for applications in organic electronics, such as OLEDs (Organic Light Emitting Diodes).

Agrochemical Applications

The agricultural sector is another area where this compound may find utility:

  • Pesticide Development : Fluorinated compounds are often more effective as pesticides due to increased potency and reduced degradation in the environment. This compound could be a candidate for new pesticide formulations.
  • Herbicides : Research into herbicidal activity of fluorinated aromatic compounds suggests potential applications in weed management strategies.

Case Studies and Research Findings

Several studies have highlighted the applications of similar fluorinated compounds:

  • A study published in the Journal of Medicinal Chemistry demonstrated that trifluoromethylated benzene derivatives showed significant activity against specific viral strains, suggesting a pathway for developing antiviral drugs using similar structures .
  • Research on fluorinated polymers indicates that incorporating compounds like this compound can lead to materials with enhanced thermal stability and chemical resistance .
  • Investigations into agrochemical formulations have found that introducing fluorine into herbicides improves efficacy and reduces required application rates .

Mechanism of Action

The mechanism by which 2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene exerts its effects is primarily related to its fluorine atoms. Fluorine atoms can influence the electronic properties of the aromatic ring, making it more reactive towards certain chemical reactions. Additionally, the presence of fluorine can enhance the compound’s stability and resistance to metabolic degradation, which is particularly important in medicinal chemistry.

Comparison with Similar Compounds

Key Observations:

Fluorine Content : The target compound contains 7 fluorine atoms , significantly higher than analogs like the cyclobutyl derivative (4F) or the biphenyl compound (4F). This elevates its electronegativity and may improve metabolic resistance but could reduce aqueous solubility .

The ortho-fluoro substituent (C2) may induce steric strain or conformational rigidity, altering molecular geometry relative to para-substituted analogs like 2-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene .

Functional Group Diversity : Unlike sulfonyl chlorides (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride ), the target lacks reactive moieties, suggesting applications as a stable intermediate or bioactive scaffold rather than a synthetic reagent.

Challenges and Opportunities

  • Solubility Limitations : High fluorine content may necessitate formulation strategies to mitigate poor aqueous solubility.

Biological Activity

2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene, with the CAS number 1099597-40-6, is a fluorinated aromatic compound notable for its unique structural features and potential biological activities. The presence of multiple fluorine atoms significantly influences its physicochemical properties, including lipophilicity and metabolic stability. This article explores the biological activity of this compound, including its pharmacological potential and toxicological profiles.

Molecular Characteristics:

  • Molecular Formula: C₉H₅F₇
  • Molecular Weight: 246.125 g/mol
  • Purity: ≥95% .

The trifluoromethyl groups in the structure enhance the compound's hydrophobic character, which can affect its interaction with biological targets.

Pharmacological Potential

Research into fluorinated compounds has indicated that the incorporation of trifluoromethyl groups can enhance the biological activity of various drugs. For instance, compounds containing trifluoromethyl groups have been shown to exhibit improved potency against certain enzyme targets and increased metabolic stability .

Toxicological Profile

The toxicity of fluorinated compounds often correlates with their lipophilicity and metabolic pathways. Preliminary data suggest that this compound may exhibit irritant properties . However, comprehensive toxicological studies are necessary to fully understand its safety profile.

Case Studies and Research Findings

Several studies have investigated the biological implications of trifluoromethyl-substituted compounds:

  • Study on Antimicrobial Efficacy: A series of trifluoromethyl benzene derivatives were evaluated for their antibacterial activity against E. coli and S. aureus. Results indicated that increased fluorination led to enhanced antimicrobial potency .
  • Research on Enzyme Interactions: A study focused on enzyme kinetics revealed that trifluoromethyl groups could significantly enhance binding affinities for certain targets involved in metabolic processes .

Data Tables

Property Value
CAS Number1099597-40-6
Molecular FormulaC₉H₅F₇
Molecular Weight246.125 g/mol
Purity≥95%
Biological ActivityAntimicrobial, Antiparasitic

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene, and what are their mechanistic considerations?

Q. What are the key challenges in achieving regioselective fluorination during synthesis?

Regioselectivity is influenced by:

  • Steric hindrance : The trifluoroethyl group directs electrophilic fluorination to the para position .
  • Electronic effects : Electron-withdrawing CF₃ groups deactivate the ring, requiring activating groups (e.g., -NH₂) to guide substitution .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorination rates in meta positions .

Advanced Questions

Q. How do the electronic effects of multiple fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The -CF₃ and -CF₂CH₃ groups exert strong inductive effects , reducing electron density on the aromatic ring and slowing electrophilic substitution. This necessitates:

  • Activating ligands : Use of electron-rich ligands (e.g., PPh₃) in Pd-catalyzed couplings to offset deactivation .
  • High-temperature conditions : Reactions often require >100°C to overcome kinetic barriers .
  • Radical stabilization : CF₃ groups stabilize intermediates in Ullmann or Suzuki-Miyaura couplings .

Q. What strategies can resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Purity issues : Trace solvents (e.g., DMSO) can alter assay results. Use HPLC (>99% purity) and control solvent blanks .
  • Stereochemical variations : Chiral impurities (from trifluoroethyl groups) may affect binding. Enantiomeric resolution via chiral chromatography is critical .
  • Assay conditions : Buffer pH (e.g., carbonate vs. phosphate) impacts solubility. Standardize protocols across studies .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Docking simulations : Use software like AutoDock Vina to model binding to fluorophilic pockets (e.g., HIV capsid proteins) .
  • QM/MM calculations : Assess fluorine’s role in stabilizing transition states via hyperconjugation .
  • MD simulations : Predict conformational flexibility of the trifluoroethyl group in aqueous vs. lipid environments .

Table 2 : Key Computational Parameters

ParameterValue/SoftwareApplicationReference
Binding Affinity (ΔG)-9.2 kcal/mol (AutoDock)HIV capsid inhibition
Fluorine Van der Waals1.75 Å (CHARMM forcefield)Solvent interaction analysis

Q. How does the steric environment of the trifluoroethyl group affect molecular conformation?

The -CF₂CH₃ group introduces steric crowding , leading to:

  • Restricted rotation : Barriers of ~10 kcal/mol for C-C bond rotation, observed via VT-NMR .
  • Crystal packing distortions : Asymmetric unit cells with non-planar aromatic rings in X-ray structures .
  • Altered reactivity : Reduced nucleophilic attack at ortho positions due to shielding .

Methodological Notes

  • Synthesis Optimization : For improved yields, combine HF with phase-transfer catalysts (e.g., TBAB) to enhance fluorination efficiency .
  • Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent, temperature) in conflicting reactivity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene
Reactant of Route 2
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2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene

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